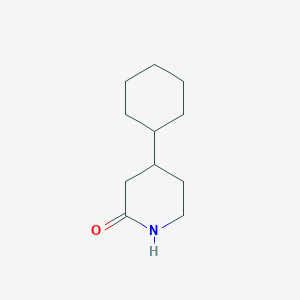
4-Cyclohexylpiperidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyclohexyl-2-Piperidinone is a chemical compound belonging to the piperidinone family It is characterized by a six-membered ring containing one nitrogen atom and a cyclohexyl group attached to the second carbon of the piperidinone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclohexyl-2-Piperidinone can be achieved through several methods. One common approach involves the hydrogenation of unsaturated δ-lactams or the oxidation of piperidines . Another method includes the organophotocatalysed [1 + 2 + 3] strategy, which allows for the one-step synthesis of substituted 2-piperidinones from inorganic ammonium salts, alkenes, and unsaturated carbonyl compounds .
Industrial Production Methods: Industrial production of 4-Cyclohexyl-2-Piperidinone typically involves catalytic hydrogenation processes using palladium or rhodium catalysts. These methods are favored for their efficiency and ability to produce high yields of the desired product .
Análisis De Reacciones Químicas
Types of Reactions: 4-Cyclohexyl-2-Piperidinone undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding lactams.
Reduction: Formation of piperidines.
Substitution: Introduction of different functional groups at the nitrogen or carbon atoms.
Common Reagents and Conditions:
Oxidation: Utilizes oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Employs hydrogen gas in the presence of palladium or rhodium catalysts.
Substitution: Involves reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products:
Oxidation: Produces lactams.
Reduction: Yields piperidines.
Substitution: Results in various substituted piperidinones
Aplicaciones Científicas De Investigación
Medicinal Chemistry
1.1 Antiviral Activity
Recent studies have highlighted the potential of piperidine derivatives, including 4-cyclohexylpiperidin-2-one, in the development of antiviral agents. For instance, certain piperidine compounds have shown efficacy against influenza viruses by interacting with hemagglutinin fusion peptides, which are critical for viral entry into host cells. The structure-activity relationship (SAR) studies indicated that modifications at specific positions on the piperidine ring could enhance antiviral potency, making these compounds promising candidates for further development against influenza and potentially other viral infections .
1.2 Cancer Therapy
Piperidine derivatives are also being investigated for their anticancer properties. Compounds similar to this compound have been synthesized and tested for cytotoxicity against various cancer cell lines. For example, a study demonstrated that certain piperidine derivatives exhibited significant cytotoxic effects in hypopharyngeal tumor cells, suggesting their potential as anticancer agents . The mechanism of action often involves the induction of apoptosis and inhibition of specific enzymes related to cancer progression.
1.3 Neurological Applications
The incorporation of piperidine moieties into drug designs has been linked to improved activity against neurological disorders. For example, derivatives with a piperidine structure have been shown to inhibit acetylcholinesterase and butyrylcholinesterase enzymes, which are relevant targets in Alzheimer's disease therapy. This inhibition can enhance acetylcholine levels in the brain, potentially improving cognitive function .
Case Studies
Mecanismo De Acción
The mechanism of action of 4-Cyclohexyl-2-Piperidinone involves its interaction with specific molecular targets and pathways. For instance, piperidine derivatives are known to modulate signaling pathways such as STAT-3, NF-κB, and PI3K/Akt, which are crucial for cell proliferation and survival. These interactions can lead to the inhibition of cell migration, induction of apoptosis, and cell cycle arrest .
Comparación Con Compuestos Similares
Piperidine: A six-membered ring with one nitrogen atom, widely used in drug synthesis.
Piperine: An alkaloid found in black pepper, known for its antioxidant and anticancer properties.
Evodiamine: A piperidine alkaloid with antiproliferative effects on cancer cells.
Uniqueness: 4-Cyclohexyl-2-Piperidinone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclohexyl group enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for further research and development .
Propiedades
Fórmula molecular |
C11H19NO |
|---|---|
Peso molecular |
181.27 g/mol |
Nombre IUPAC |
4-cyclohexylpiperidin-2-one |
InChI |
InChI=1S/C11H19NO/c13-11-8-10(6-7-12-11)9-4-2-1-3-5-9/h9-10H,1-8H2,(H,12,13) |
Clave InChI |
KUYDPGRTKGPQMM-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)C2CCNC(=O)C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















